

Impact of Isomalt (Standard) on the dissolution rate of poorly soluble drugs

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Technical Support Center: Isomalt in Pharmaceutical Formulations

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing **Isomalt (Standard)** to enhance the dissolution rate of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: How does Isomalt improve the dissolution rate of poorly soluble drugs?

A1: Isomalt primarily enhances the dissolution rate of poorly soluble drugs through several mechanisms when formulated as a solid dispersion[1][2]:

- Formation of an Amorphous State: By dispersing the drug within the Isomalt carrier, the
 crystalline structure of the drug can be converted into a higher-energy amorphous state.[1]
 This amorphous form is more soluble and dissolves faster than the stable crystalline form.[1]
- Improved Wettability: Isomalt is a hydrophilic carrier.[1] When the drug is in close contact
 with Isomalt in a solid dispersion, its wettability is significantly increased, leading to a faster
 dissolution rate.
- Reduced Particle Size: The solid dispersion process can reduce the drug's particle size to a colloidal or molecular level, increasing the surface area available for dissolution.

Troubleshooting & Optimization





 Increased Porosity: The final solid dispersion product may have increased porosity, which facilitates faster penetration of the dissolution medium.

Q2: What are the main advantages of using Isomalt compared to other carriers?

A2: Isomalt offers several advantages as a carrier in pharmaceutical formulations:

- High Thermal Stability: Isomalt is stable at its melting point (approx. 145-150°C), making it highly suitable for preparing solid dispersions using the melt method, which is not possible for some polymers with high glass transition temperatures.
- Low Hygroscopicity: Compared to other polyols, Isomalt is less hygroscopic, which contributes to the stability of the formulation, especially for moisture-sensitive drugs.
- Good Taste and Mouthfeel: Isomalt has a sugar-like sweet taste and a pleasant mouthfeel, making it an ideal excipient for oral dosage forms like chewable or orally disintegrating tablets.
- Versatility: It can be used in various manufacturing processes, including direct compression, wet granulation, spray drying, and melt extrusion.

Q3: Which manufacturing methods are suitable for preparing drug-Isomalt solid dispersions?

A3: Several methods can be used, with the choice depending on the physicochemical properties of the drug and the desired formulation characteristics:

- Melt Method (Fusion): This method involves heating a physical mixture of the drug and Isomalt until a melt is formed, followed by rapid cooling. It is a simple and economical method, well-suited for Isomalt due to its thermal stability.
- Solvent Evaporation: In this technique, both the drug and Isomalt are dissolved in a suitable solvent, which is then evaporated to form the solid dispersion. This method is ideal for thermolabile drugs that cannot withstand the high temperatures of the melt method.
- Spray Drying: This process involves spraying a solution of the drug and carrier into a hot air stream to generate dry particles. It is a scalable method that can produce uniform particles but may present challenges like product stickiness with Isomalt.



Troubleshooting Guides

Problem 1: The dissolution rate of my drug-Isomalt solid dispersion is not significantly improved compared to the physical mixture.

| Possible Cause | Troubleshooting Step |
|---------------------------------|--|
| Incomplete Amorphization | The drug may not have fully converted to its amorphous state. Confirm the solid-state of the drug using characterization techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize the manufacturing process (e.g., ensure complete melting in the fusion method or select a more appropriate solvent for the evaporation method). |
| Incorrect Drug-to-Carrier Ratio | A high drug-to-carrier ratio can lead to incomplete dispersion and drug recrystallization, dramatically decreasing the dissolution rate. Experiment with lower drug concentrations (e.g., 2%, 10%) to ensure the drug is molecularly dispersed within the Isomalt matrix. |
| Drug Recrystallization | The amorphous drug may have recrystallized during processing or upon exposure to the dissolution media. This can be caused by the rapid dissolution of the highly soluble Isomalt carrier, creating a supersaturated environment for the drug. |
| Poor Wettability/Dispersion | The solid dispersion may not be dispersing properly in the dissolution medium. Ensure adequate agitation as specified in the dissolution protocol. The issue might also stem from the formulation itself if the drug loading is too high. |

Problem 2: I'm experiencing low yield and product stickiness during spray drying with Isomalt.



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| Possible Cause | Troubleshooting Step |
|--|---|
| Suboptimal Process Parameters | Isomalt can be challenging to spray dry due to its low glass transition temperature (Tg) and tendency to become sticky. Processing requires precisely balanced parameters. |
| Optimize Inlet Temperature: Use low- temperature and low-humidity drying conditions. For Isomalt, an inlet temperature of around 60°C has been shown to perform best. | |
| Adjust Feed Rate and Atomization: A lower feed rate (e.g., 1.4 ml/min) and a high atomizing rate (e.g., 800 L/h) can improve yield. | |
| Control Aspirator Rate: A high aspirator rate (e.g., 100%) generally works best to ensure efficient drying and powder collection. | |
| Formulation Issues | The concentration of the feed solution can impact the process. Experiment with different concentrations (e.g., 10-15%) to find the optimal balance for your specific drug-Isomalt system. |

Problem 3: The drug in my Isomalt solid dispersion is recrystallizing during stability storage.

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| Possible Cause | Troubleshooting Step |
|---|---|
| Moisture-Induced Crystallization | Although Isomalt is less hygroscopic than many polyols, moisture uptake can still plasticize the amorphous system and promote drug recrystallization. |
| Control Storage Conditions: Store the solid dispersion under controlled, low-humidity conditions (e.g., in a desiccator or climate chamber). Physical stability tests at different temperatures and humidity are crucial. | |
| Add a Stabilizing Polymer: Consider creating a ternary solid dispersion by adding a polymer with a high Tg, such as PVP. This can increase the overall Tg of the system and inhibit molecular mobility, thus preventing recrystallization. | |
| Thermodynamic Instability | The amorphous state is inherently thermodynamically unstable. The drug may revert to its more stable crystalline form over time. |
| Carrier Selection: Isomalt has been shown to provide good physical stability for some drugs like Indomethacin, while others like Celecoxib have shown recrystallization. If instability persists, Isomalt alone may not be the optimal carrier for your specific API. | |

Data Presentation

Table 1: Dissolution Rate of Indomethacin (IMC) from Isomalt Formulations

This table summarizes the percentage of Indomethacin dissolved after 60 minutes from various formulations, demonstrating the significant enhancement achieved with solid dispersions compared to the pure drug and physical mixtures.



| Formulation Type | Drug:Carrier Ratio | % Drug Dissolved at 60 min |
|---|--------------------|----------------------------|
| Pure IMC | - | < 10% |
| IMC/Isomalt Physical Mixture | 2:98 | ~ 40% |
| IMC/Isomalt Physical Mixture | 10:90 | ~ 45% |
| IMC/Isomalt Physical Mixture | 30:70 | ~ 50% |
| IMC/Isomalt Solid Dispersion | 2:98 | ~ 95% |
| IMC/Isomalt Solid Dispersion | 10:90 | ~ 90% |
| IMC/Isomalt Solid Dispersion | 30:70 | ~ 60% |
| (Data synthesized from dissolution profiles presented in reference) | | |

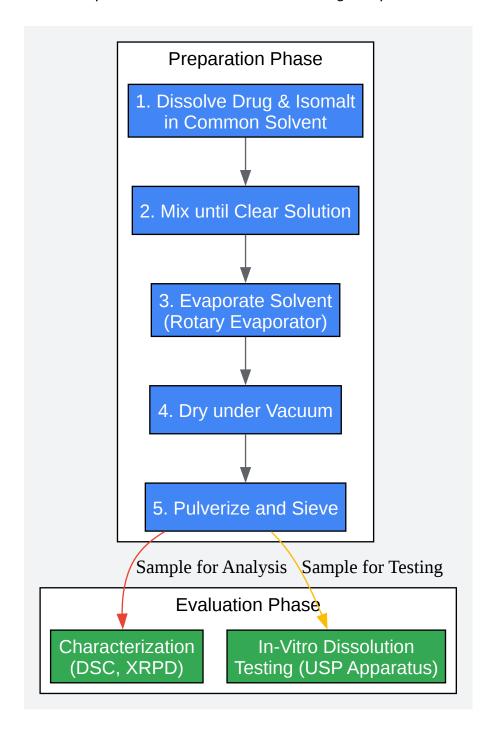
Experimental Protocols & Visualizations Protocol 1: Preparation of Isomalt Solid Dispersion (Solvent Evaporation Method)

This protocol describes a general procedure for preparing a drug-Isomalt solid dispersion using the solvent evaporation technique.

- Dissolution: Dissolve the poorly soluble drug and Isomalt in a common volatile solvent (e.g., ethanol) in the desired weight ratio (e.g., 10% drug: 90% Isomalt).
- Mixing: Stir the solution using a magnetic stirrer until a clear solution is obtained, ensuring both components are fully dissolved.
- Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
- Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.



- Processing: Gently crush the dried solid dispersion in a mortar and pestle, and then sieve the powder to obtain a uniform particle size.
- Storage: Store the final product in a desiccator over silica gel to prevent moisture uptake.



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Caption: Workflow for Solid Dispersion Preparation and Evaluation.

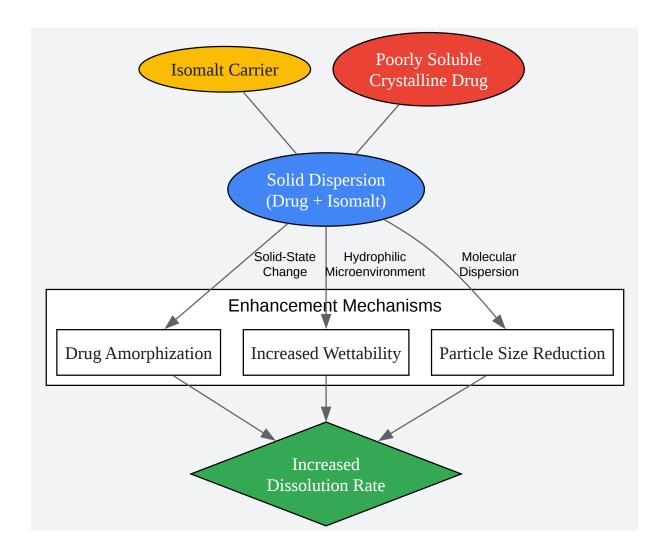


Protocol 2: In-Vitro Dissolution Study

This protocol outlines a standard dissolution test to evaluate the release profile of the formulated solid dispersion.

- Apparatus: Use a USP Dissolution Apparatus II (Paddle Method).
- Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8).
 De-gas the medium before use.
- Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
- Paddle Speed: Set the paddle rotation speed to a specified rate (e.g., 75 RPM).
- Sample Introduction: Place a quantity of the solid dispersion or physical mixture equivalent to a specific dose of the drug into each dissolution vessel.
- Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
- Filtration: Filter the samples promptly through a suitable filter (e.g., 0.45 μm).
- Analysis: Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

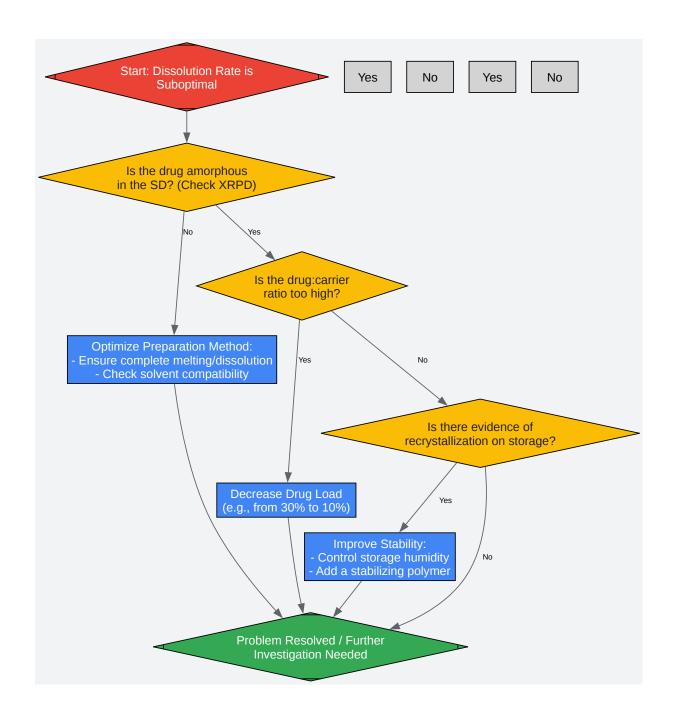




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Caption: Mechanisms of Isomalt-Induced Dissolution Enhancement.





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